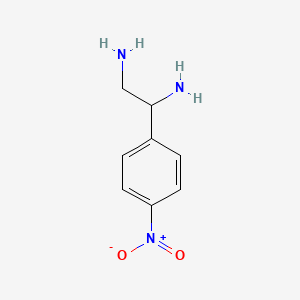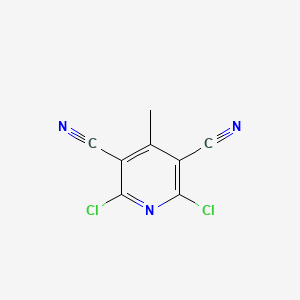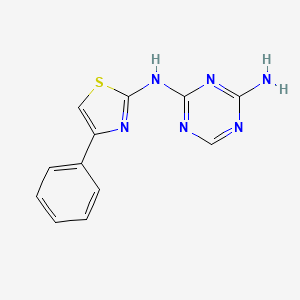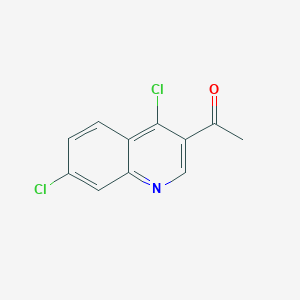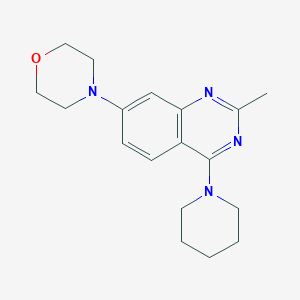
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that features a quinazoline core substituted with a piperidine and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural complexity, which allows for diverse chemical reactivity and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, which can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents. The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups. Finally, the morpholine ring is incorporated via similar nucleophilic substitution reactions or through cyclization of amino alcohols and related compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or catalytic hydrogenation, which can reduce the quinazoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or morpholine rings can be modified using various nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield partially or fully reduced quinazoline derivatives. Substitution reactions can introduce various functional groups onto the piperidine or morpholine rings.
Aplicaciones Científicas De Investigación
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors to modulate cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-4-yl)morpholine: A simpler analog that lacks the quinazoline core but retains the piperidine and morpholine rings.
Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents, such as 4-N-phenylaminoquinoline.
Morpholine derivatives: Compounds with the morpholine ring but different substituents, such as N-nitrosomorpholine.
Uniqueness
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine is unique due to its combination of a quinazoline core with both piperidine and morpholine rings. This structural complexity allows for diverse chemical reactivity and potential biological interactions, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H24N4O |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-(2-methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C18H24N4O/c1-14-19-17-13-15(21-9-11-23-12-10-21)5-6-16(17)18(20-14)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12H2,1H3 |
Clave InChI |
XRGLZOWZQDWNRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)N3CCOCC3)C(=N1)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



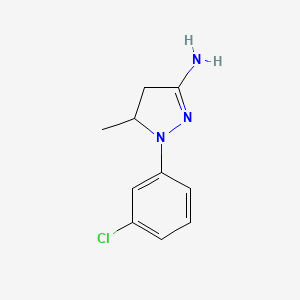
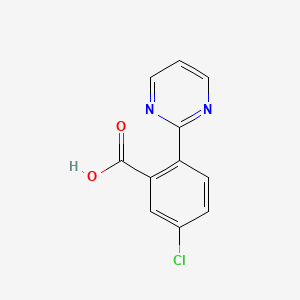
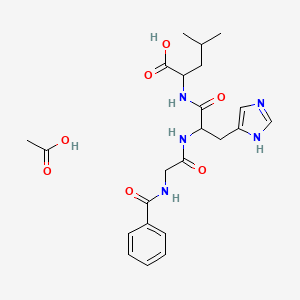
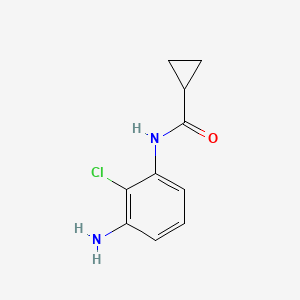
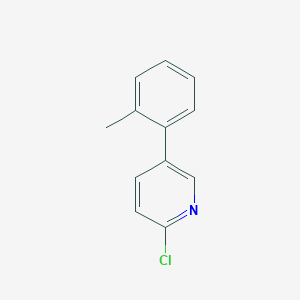
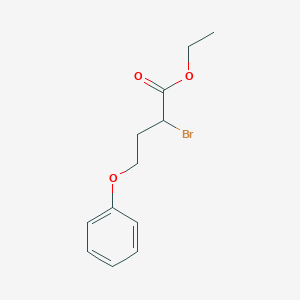
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)


